2-Bromo-5-nitromandelic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6BrNO5 |
|---|---|
Molecular Weight |
276.04 g/mol |
IUPAC Name |
2-(2-bromo-5-nitrophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6BrNO5/c9-6-2-1-4(10(14)15)3-5(6)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
InChI Key |
BFKUBRFLZLWVSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(C(=O)O)O)Br |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Precursor-Based Synthetic Routes
A common and logical approach to the synthesis of 2-Bromo-5-nitromandelic acid involves the initial construction of a suitably functionalized aromatic precursor, which is then elaborated to introduce the α-hydroxy acid side chain.
Introduction of Bromine and Nitro Functionalities on Aromatic Precursors
The synthesis typically commences with a commercially available or readily synthesized substituted benzene (B151609) derivative. A key precursor is 2-bromo-5-nitrobenzaldehyde. The synthesis of this intermediate can be achieved through the nitration of 2-bromobenzaldehyde.
In a representative procedure, 2-bromobenzaldehyde is dissolved in concentrated sulfuric acid at low temperatures (e.g., 0 °C), followed by the portion-wise addition of a nitrating agent such as potassium nitrate. The reaction is carefully monitored and controlled to ensure selective mononitration. The strongly deactivating effect of the aldehyde group and the bromine atom directs the incoming nitro group to the meta-position relative to the aldehyde and para- to the bromine, yielding 2-bromo-5-nitrobenzaldehyde as the major product. The product can be isolated by pouring the reaction mixture into ice water, followed by filtration and recrystallization. chemicalbook.com
Another important precursor is 2-bromo-5-nitrobenzoic acid, which can be synthesized by the nitration of 2-bromobenzoic acid using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. chemicalbook.com
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 2-Bromobenzaldehyde | H₂SO₄, KNO₃ | 2-Bromo-5-nitrobenzaldehyde | 94 | chemicalbook.com |
| 2-Bromobenzoic acid | H₂SO₄, HNO₃ | 2-Bromo-5-nitrobenzoic acid | 96 | chemicalbook.com |
Cyanohydrin Pathway for α-Hydroxy Acid Formation (e.g., from substituted benzaldehydes)
The cyanohydrin pathway is a classical and effective method for the conversion of an aldehyde to an α-hydroxy acid, which is central to the synthesis of mandelic acid derivatives. This process involves two main steps: the formation of a cyanohydrin intermediate and its subsequent hydrolysis.
Starting with 2-bromo-5-nitrobenzaldehyde, the first step is the nucleophilic addition of a cyanide ion to the carbonyl carbon. This reaction is typically carried out using a source of cyanide, such as hydrogen cyanide (HCN) or an alkali metal cyanide (e.g., NaCN or KCN) in the presence of an acid. The reaction is base-catalyzed, where the cyanide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. youtube.comncert.nic.in This is followed by protonation of the resulting alkoxide to yield the cyanohydrin, which in this specific case would be 2-bromo-5-nitromandelonitrile.
The second step is the hydrolysis of the nitrile group of the cyanohydrin to a carboxylic acid. This is typically achieved by heating the cyanohydrin in the presence of a strong acid (e.g., HCl or H₂SO₄) or a base (e.g., NaOH). youtube.com The hydrolysis proceeds via a protonated nitrile intermediate (in acidic conditions) or through nucleophilic attack by hydroxide (in basic conditions), ultimately yielding the corresponding α-hydroxy carboxylic acid, this compound.
Reaction Scheme: Cyanohydrin Pathway
Cyanohydrin Formation: 2-bromo-5-nitrobenzaldehyde + HCN → 2-bromo-5-nitromandelonitrile
Hydrolysis: 2-bromo-5-nitromandelonitrile + H₂O/H⁺ (or OH⁻) → this compound
Oxidation of Substituted Styrenes or Benzaldehydes
While the cyanohydrin pathway is a more direct route to α-hydroxy acids, oxidation reactions can also be employed, although they might be less direct for the specific synthesis of this compound.
The direct oxidation of 2-bromo-5-nitrobenzaldehyde would lead to 2-bromo-5-nitrobenzoic acid, not the desired mandelic acid derivative. Aldehydes are readily oxidized to carboxylic acids using a variety of oxidizing agents, including potassium permanganate, potassium dichromate, or even milder reagents like Tollens' reagent. ncert.nic.inorganic-chemistry.org
An alternative, though more synthetically demanding route, could involve the conversion of 2-bromo-5-nitrobenzaldehyde to a substituted styrene, such as 2-bromo-5-nitrostyrene. This could potentially be achieved through a Wittig reaction. The subsequent oxidative cleavage of the double bond in the styrene derivative under specific conditions could, in principle, lead to the formation of the desired carboxylic acid, although controlling the reaction to yield the α-hydroxy acid would be challenging and may require multiple steps. A more common outcome of the oxidative cleavage of styrenes is the formation of the corresponding benzoic acid. The direct oxidation of olefins to carboxylic acids can be achieved using strong oxidizing agents like ozone followed by an oxidative workup, or a combination of osmium tetroxide and an oxidant like oxone. organic-chemistry.org
Regioselective and Chemoselective Synthetic Approaches
The synthesis of polysubstituted aromatic compounds like this compound often requires precise control over the position of the functional groups. Regioselective and chemoselective strategies are therefore crucial.
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.orgorganic-chemistry.org This method relies on the presence of a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent (typically n-BuLi, s-BuLi, or t-BuLi), leading to deprotonation at the adjacent ortho position. The resulting aryllithium species can then react with an electrophile to introduce a new substituent.
In the context of synthesizing precursors for this compound, one could envision a scenario starting with a nitro-substituted aromatic compound bearing a suitable DMG. For instance, a protected amine or a methoxy group can act as a DMG. The nitro group itself is a strong electron-withdrawing group and can influence the acidity of ortho protons, potentially facilitating metalation. rsc.org However, the strong electrophilicity of the nitro group can also lead to side reactions with the organolithium reagent. Careful selection of the DMG and reaction conditions is therefore critical.
Selective Nitration and Bromination Protocols
The regioselectivity of electrophilic aromatic substitution reactions, such as nitration and bromination, is governed by the directing effects of the substituents already present on the aromatic ring.
In the synthesis of precursors like 2-bromo-5-nitro-substituted aromatics, the order of introduction of the bromo and nitro groups is important. For example, in the nitration of bromobenzene, the bromine atom is an ortho-, para-director. To achieve the desired 5-nitro substitution (para to the bromine), the reaction conditions can be optimized to favor the formation of the para-isomer. researchgate.net
Similarly, the bromination of a nitro-substituted aromatic ring will be directed by the deactivating, meta-directing nitro group. For instance, the bromination of nitrotoluene isomers has been studied to understand the directing effects of the methyl and nitro groups. scispace.comchemicalforums.com In the case of m-nitrotoluene, bromination occurs at the positions ortho and para to the activating methyl group and meta to the deactivating nitro group.
The selective bromination of a substituted toluene, such as p-nitrotoluene, can be controlled to occur at the benzylic position (side-chain bromination) or on the aromatic ring, depending on the reaction conditions (radical vs. electrophilic). iosrjournals.orggoogle.com For the synthesis of the aromatic core of this compound, ring bromination is the desired pathway.
| Reaction Type | Substrate | Key Factor for Regioselectivity | Reference |
| Ortho-alkynylation | Nitroarenes | Rh(III) catalyst directs functionalization ortho to the nitro group. | rsc.org |
| Nitration | 4-Bromotoluene | Acetic anhydride as solvent can lead to the formation of adducts. | cdnsciencepub.com |
| Nitration | Bromobenzene | Hβ zeolite catalyst can enhance para-selectivity. | researchgate.net |
| Bromination | p-Nitrotoluene | The choice of catalyst (e.g., antimony tribromide vs. ferric bromide) can direct bromination to the side chain or the ring. | scispace.com |
Catalytic Methods in Synthesis
Catalytic approaches are central to the modern synthesis of complex organic molecules, offering pathways that are more efficient and selective than traditional stoichiometric methods. For a substituted molecule like this compound, both metal-based and biological catalysts play crucial roles in constructing the core structure and introducing functional groups.
Metal-Catalyzed Transformations (e.g., C-C and C-X coupling reactions)
Palladium (Pd)-catalyzed C-H functionalization represents a powerful strategy for the synthesis of substituted mandelic acid derivatives. acs.orgnih.gov This approach utilizes the inherent structure of the mandelic acid scaffold to direct the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. Researchers have developed protocols for arylation, iodination, acetoxylation, and olefination of mandelic acid substrates based on complementary Pd(II)/Pd(IV) and Pd(II)/Pd(0) catalytic cycles. acs.orgnih.gov
A key advantage of these methods is their ability to use the existing carboxylic acid functional group to direct the C-H activation, eliminating the need to install and later remove a separate directing group. acs.org Furthermore, these transformations have been shown to proceed with high monoselectivity and without causing epimerization at the sensitive α-chiral center. researchgate.net The compatibility of these catalytic systems with common protecting groups, such as acetates for the α-hydroxyl group, enhances their practical applicability in organic synthesis. acs.orgnih.gov While direct C-H functionalization on the 2-bromo-5-nitrophenyl ring system of the target molecule presents specific challenges, these established palladium-catalyzed methods provide a robust framework for the synthesis of functionalized mandelic acids.
Biocatalytic Routes for Mandelic Acid Scaffold Construction (e.g., nitrilase applications)
Biocatalysis has emerged as a highly effective and green alternative for producing mandelic acids. nih.gov Enzymes, particularly nitrilases (EC 3.5.5.1), are widely used for the asymmetric synthesis of α-hydroxy carboxylic acids from the corresponding α-hydroxynitriles (cyanohydrins). csir.co.za Nitrilases catalyze the direct hydrolysis of a nitrile group to a carboxylic acid, often under mild aqueous conditions and with high enantioselectivity. csir.co.zaalmacgroup.comresearchgate.net
The synthesis of this compound via this route would begin with the formation of 2-bromo-5-nitromandelonitrile from 2-bromo-5-nitrobenzaldehyde and a cyanide source. A suitable nitrilase enzyme would then hydrolyze the nitrile to yield the desired mandelic acid product. This biocatalytic approach has several advantages:
High Selectivity: Nitrilases can be highly enantioselective, allowing for the production of optically pure (R)- or (S)-mandelic acid derivatives, which is difficult to achieve through traditional chemical synthesis. nih.govresearchgate.net
Mild Conditions: The reaction is typically performed in water at or near neutral pH and ambient temperature, avoiding the harsh acidic or basic conditions required for chemical hydrolysis. almacgroup.com
Dynamic Kinetic Resolution: This method allows for the possibility of a dynamic kinetic resolution process, which can theoretically convert 100% of the starting racemic mandelonitrile into a single enantiomer of the product. researchgate.net
Research has demonstrated the successful conversion of various substituted benzaldehydes into their corresponding mandelic acids using nitrilase biocatalysts, indicating the feasibility of this route for the synthesis of this compound. csir.co.za
| Aldehyde Substrate | Conversion to Homologous α-Hydroxy Acid (%) |
|---|---|
| Benzaldehyde | 95% |
| 4-Methylbenzaldehyde | 51% |
| 4-Hydroxybenzaldehyde | 55% |
| 2-Nitrobenzaldehyde | 20% |
| 2-Fluorobenzaldehyde | 100% |
| 3-Chlorobenzaldehyde | 100% |
| 4-Chlorobenzaldehyde | 98% |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals. The synthesis of mandelic acid and its derivatives is an area where these principles have been successfully applied to reduce environmental impact and improve safety.
Biocatalytic methods, such as the use of nitrilases, are inherently green. almacgroup.com They utilize water as a solvent, operate under mild temperature and pH conditions, and employ biodegradable catalysts (enzymes). almacgroup.com This approach avoids the use of highly toxic reagents like cyanide, which is a hallmark of the traditional chemical synthesis of mandelic acid, and minimizes the generation of hazardous waste. chemeurope.commpg.de
Beyond biocatalysis, other green strategies have been developed for mandelic acid synthesis. One method involves using styrene as a starting material and trichloroisocyanuric acid as a recyclable chlorinating agent. google.com This process is characterized by a shorter production route and reduced waste discharge. google.com
Furthermore, innovative approaches utilizing renewable energy sources are being explored. A solar-driven method using a combined cobalt(II)/C3N4 photocatalyst has been developed for the production of aromatic aldehydes from mandelic acid derivatives in aqueous media. rsc.org This process not only uses light as a clean energy source but also promotes the recycling of waste resources, aligning with the green chemistry goals of waste prevention and resource efficiency. rsc.org These strategies highlight a clear trend towards developing more sustainable and environmentally friendly methods for the production of this compound and related compounds.
Stereoselective Synthesis and Chiral Control
Enantioselective Synthesis of 2-Bromo-5-nitromandelic Acid Enantiomers
Enantioselective synthesis, also known as asymmetric synthesis, aims to create a specific stereoisomer of a chiral product from an achiral or racemic precursor. This approach is often more efficient than resolving a racemic mixture, as it avoids the 50% theoretical yield limit of classical resolution.
Asymmetric catalysis is a powerful method for producing enantiomerically enriched compounds. It involves the use of a small amount of a chiral catalyst to steer a chemical reaction towards the formation of one enantiomer over the other. rsc.org These catalysts can be metal complexes with chiral ligands or purely organic molecules (organocatalysts).
A relevant example is the catalytic, highly enantioselective synthesis of 2-bromo-2-nitroalkan-1-ols, which are structurally similar to this compound. This transformation can be achieved through a direct condensation of aldehydes with bromonitromethane (a Henry or nitro-aldol reaction). researchgate.net The reaction is catalyzed by a complex of copper(II) acetate and a C(1)-symmetric camphor-derived amino pyridine ligand. researchgate.net This system has proven effective for a range of aromatic, aliphatic, and unsaturated aldehydes, yielding the desired products in high enantiomeric excesses, often exceeding 90%. researchgate.net The chiral ligand coordinates to the metal center, creating a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer.
The development of new chiral ligands and catalysts is a continuous focus in asymmetric synthesis. nih.gov Axially chiral ligands, such as derivatives of BINOL (1,1'-bi-2-naphthol), and chiral phosphoric acids are examples of catalysts that have found broad applications in generating stereochemically complex molecules. nih.govnih.gov
Table 1: Examples of Asymmetric Catalysis for Related Structures
| Catalyst System | Reaction Type | Substrates | Key Features |
|---|---|---|---|
| Copper(II) acetate / Chiral amino pyridine ligand | Asymmetric Henry Reaction | Aldehydes, Bromonitromethane | Produces 2-bromo-2-nitroalkan-1-ols with high enantioselectivity (>90% ee). researchgate.net |
| Chiral Phosphoric Acids | [4+3] Cyclization | o-quinonemethides, o-hydroxybenzylalcohol | Demonstrates the utility of organocatalysts in complex bond formations. nih.gov |
The use of a chiral auxiliary is a well-established strategy in stereoselective synthesis. wikipedia.org This method involves temporarily incorporating a chiral molecule—the auxiliary—into the substrate. The inherent chirality of the auxiliary then directs the stereochemical outcome of subsequent reactions. wikipedia.org After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse.
A prominent example of this approach involves the use of oxazolidinone auxiliaries, often called Evans auxiliaries. In a potential synthesis pathway for a substituted mandelic acid, an appropriate precursor could be acylated with the chiral auxiliary. The resulting imide can then undergo stereoselective reactions, such as an aldol addition, where the bulky groups on the auxiliary block one face of the enolate, forcing the electrophile to attack from the less hindered side. illinoisstate.edu This process establishes the desired stereocenters with high diastereoselectivity. Subsequent hydrolysis or other cleavage methods remove the auxiliary to yield the enantiomerically enriched product. wikipedia.org
The effectiveness of a chiral auxiliary depends on several factors, including its ability to induce high stereoselectivity, the ease of its attachment and removal without causing racemization, and its potential for recovery and reuse.
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods for synthesizing chiral compounds. nih.govnih.gov Enzymes operate under mild conditions and exhibit remarkable stereospecificity, making them ideal for producing enantiomerically pure aromatic α-hydroxy carboxylic acids like mandelic acid and its derivatives. researchgate.net
Several enzymatic strategies are applicable for the synthesis of this compound enantiomers:
Enzymatic Reduction of α-Keto Acids : The asymmetric reduction of a prochiral α-keto acid precursor (e.g., 2-bromo-5-nitrophenylglyoxylic acid) using a stereoselective 2-keto acid reductase can yield the desired (R)- or (S)-mandelic acid derivative with high enantiopurity. researchgate.net
Enantioselective Hydrolysis of Cyanohydrins : A nitrilase enzyme can selectively hydrolyze one enantiomer of a racemic cyanohydrin (e.g., 2-bromo-5-nitromandelaldehyde cyanohydrin), leaving the other unreacted. This kinetic resolution process yields both an enantiomerically pure α-hydroxy acid and the unreacted cyanohydrin, which can be separated. researchgate.net
Asymmetric Hydrocyanation : Hydroxynitrile lyase (oxynitrilase) enzymes can catalyze the enantioselective addition of hydrogen cyanide to an aldehyde (e.g., 2-bromo-5-nitromandelaldehyde). This creates an enantiomerically enriched cyanohydrin, which can then be chemically hydrolyzed to the corresponding α-hydroxy carboxylic acid. researchgate.net
Dynamic Kinetic Resolution (DKR) : This powerful technique combines the kinetic resolution of a racemate with in-situ racemization of the slower-reacting enantiomer. For mandelic acid, a DKR process can be achieved by coupling an enzymatic resolution step with the action of a mandelate racemase enzyme, which interconverts the (R)- and (S)-enantiomers. rsc.org This allows for a theoretical yield of 100% for the desired enantiomer. rsc.org
Chiral Resolution Techniques for Racemic Mixtures
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org While asymmetric synthesis is often preferred, resolution remains a vital and widely practiced technique, especially when a direct enantioselective route is not available or is less economical.
The most common method for resolving a racemic carboxylic acid like this compound is through the formation of diastereomeric salts. wikipedia.orgresearchgate.net This classic technique, first demonstrated by Louis Pasteur, relies on the principle that diastereomers have different physical properties, including solubility. wikipedia.orglibretexts.org
The process involves reacting the racemic acid with an enantiomerically pure chiral base (a resolving agent). libretexts.org This acid-base reaction produces a mixture of two diastereomeric salts: (R-acid)•(R-base) and (S-acid)•(R-base). Because these salts are diastereomers, they exhibit different solubilities in a given solvent. libretexts.org Through careful selection of the resolving agent and crystallization solvent, one of the diastereomeric salts can be induced to crystallize preferentially from the solution. researchgate.netresearchgate.net
The precipitated salt is then separated by filtration. An acid treatment is subsequently used to break the salt apart, liberating the enantiomerically pure carboxylic acid and recovering the resolving agent. wikipedia.org Common chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine and strychnine, as well as synthetic amines such as (R)- or (S)-1-phenylethylamine. libretexts.orglibretexts.org The efficiency of the resolution can be influenced by factors such as temperature, crystallization time, and the presence of additives. gavinpublishers.comsemanticscholar.org
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are powerful analytical and preparative tools for separating enantiomers. nih.govmdpi.com The separation is achieved using a Chiral Stationary Phase (CSP). A CSP is a solid support material that has been modified with a chiral selector molecule. csfarmacie.cz
As the racemic mixture passes through the chromatography column, the enantiomers interact differently with the chiral selector. mdpi.com One enantiomer will form a more stable, transient diastereomeric complex with the CSP, causing it to be retained longer in the column, while the other enantiomer elutes more quickly. mdpi.com This difference in retention time allows for their separation. mdpi.com
A wide variety of CSPs are commercially available, with polysaccharide-based phases (e.g., derivatives of cellulose (B213188) and amylose) and cyclodextrin-based phases being particularly effective for separating a broad range of chiral compounds, including acidic molecules. nih.govmdpi.com Anion-exchange type CSPs, such as those based on quinine or quinidine derivatives, are specifically designed for the enantioseparation of acidic compounds and operate via ionic interactions alongside other intermolecular forces. chiraltech.com
Table 2: Common Chiral Stationary Phases (CSPs) for HPLC/SFC Separation of Acidic Compounds
| CSP Type | Chiral Selector Example | Separation Principle | Typical Applications |
|---|---|---|---|
| Polysaccharide-based | Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric hindrance within chiral grooves. nih.gov | Broad applicability for many classes of chiral compounds, including acids. nih.gov |
| Cyclodextrin-based | Hydroxypropyl-β-cyclodextrin | Host-guest inclusion complex formation, dipole-dipole interactions. nih.gov | Separation of various pharmaceuticals and precursors. nih.gov |
| Anion-Exchanger | O-9-tert-butylcarbamate of Quinine/Quinidine | Ionic exchange between the protonated selector and the anionic analyte, plus hydrogen bonding and π-π interactions. chiraltech.com | High enantioselectivity specifically for acidic compounds. chiraltech.com |
| Pirkle-type (Brush type) | N-(3,5-dinitrobenzoyl)phenylglycine | π-π interactions (charge transfer), hydrogen bonding, dipole stacking. csfarmacie.cz | Separation of compounds with aromatic rings and hydrogen bonding sites. csfarmacie.czresearchgate.net |
Kinetic Resolution Methods
Kinetic resolution is a crucial technique for the separation of enantiomers from a racemic mixture. This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. For chiral carboxylic acids such as this compound, enzymatic kinetic resolution is a particularly effective and widely studied approach.
Enzymatic kinetic resolution often employs lipases, which are highly enantioselective enzymes. researchgate.net These enzymes can differentiate between the enantiomers of a racemic ester of the target acid. The process typically involves the selective hydrolysis of one enantiomer of the ester, leading to the formation of the corresponding enantioenriched acid, while the unreacted ester becomes enriched in the other enantiomer. The success of the resolution is quantified by the enantiomeric excess (e.e.) of the product and the substrate, as well as the enantioselectivity (E value) of the enzyme.
Research on mandelic acid and its derivatives has demonstrated the feasibility of such resolutions. For instance, lipases have been shown to preferentially hydrolyze one enantiomer of a racemic ester, yielding one enantiomer of an acid or alcohol. researchgate.net The efficiency of these resolutions can be influenced by various factors, including the choice of enzyme, solvent, temperature, and pH.
A significant challenge in kinetic resolution is that the theoretical maximum yield for a single enantiomer is 50%. rsc.orgresearchgate.net To overcome this limitation, dynamic kinetic resolution (DKR) can be employed. DKR combines the kinetic resolution with an in situ racemization of the slower-reacting enantiomer. rsc.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomeric product. For mandelic acid derivatives, this can be achieved by using a racemizing agent, such as a mandelate racemase, in conjunction with the resolving enzyme. rsc.orgresearchgate.net
The application of microreactors has also been explored to enhance the efficiency of enzymatic kinetic resolutions of mandelate esters. researchgate.net The use of a capillary microreactor for the hydrolysis of racemic ethyl mandelate by a lipase resulted in a high enantiomeric excess of the R-mandelic acid. researchgate.net The improved mass transfer characteristics in microreactors can lead to higher reaction rates and enantioselectivities compared to batch reactors. researchgate.net
While specific studies on the kinetic resolution of this compound are not extensively documented in the provided context, the principles established for mandelic acid and its other halogenated and nitrated derivatives provide a strong foundation for developing effective resolution strategies for this compound. The key would be the selection of a suitable enzyme and the optimization of reaction conditions to achieve high enantioselectivity.
| Parameter | Details | Reference |
| Enzyme | Lipase | researchgate.net |
| Substrate | Racemic ethyl mandelate | researchgate.net |
| Method | Hydrolysis in a capillary microreactor | researchgate.net |
| Result | 95% enantiomeric excess of R-mandelic acid | researchgate.net |
| Temperature | 55 °C | researchgate.net |
| Reaction Time | 2 minutes | researchgate.net |
Reaction Mechanisms and Chemical Transformations
Mechanistic Investigations of Nitro and Bromo Group Reactivity
The reactivity of the aromatic portion of 2-Bromo-5-nitromandelic acid is primarily governed by the bromo and nitro substituents. Their electronic effects influence the susceptibility of the ring to both nucleophilic and electrophilic attack.
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups. pressbooks.pub The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org
In the case of this compound, the nitro group is a powerful electron-withdrawing group that activates the ring towards nucleophilic attack. However, the rate and feasibility of the SNAr reaction are highly dependent on the position of the electron-withdrawing group relative to the leaving group (in this case, the bromide ion). stackexchange.com For maximum activation, the electron-withdrawing group should be positioned ortho or para to the leaving group. This placement allows the negative charge of the Meisenheimer intermediate to be delocalized onto the electron-withdrawing group through resonance, thereby stabilizing the intermediate and lowering the activation energy of the rate-determining step. libretexts.orgstackexchange.comyoutube.com
In this compound, the nitro group is in the meta position relative to the bromine atom. Consequently, the negative charge of the intermediate formed upon nucleophilic attack at the carbon bearing the bromine cannot be directly delocalized onto the nitro group. stackexchange.com This results in significantly less stabilization of the Meisenheimer complex compared to an ortho or para isomer. Therefore, this compound is expected to be substantially less reactive towards nucleophilic aromatic substitution than its ortho- or para-nitro isomers. While the reaction is less favorable, it may still proceed under harsh conditions with very strong nucleophiles.
Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr) Reactivity
| Factor | Description | Impact on this compound |
| Electron-Withdrawing Groups (EWG) | Stabilize the negatively charged Meisenheimer complex intermediate. | The nitro group is a strong EWG, which is a prerequisite for SNAr. |
| Position of EWG | Ortho and para positions allow for direct resonance stabilization of the intermediate. | The nitro group is meta to the bromine, offering no direct resonance stabilization, thus deactivating the ring for SNAr compared to ortho/para isomers. libretexts.orgstackexchange.com |
| Leaving Group Ability | The leaving group must be able to depart and stabilize the negative charge. | Bromide is a good leaving group, which is favorable for the elimination step. |
| Nucleophile Strength | Stronger nucleophiles generally react faster. | Reaction would likely require a strong nucleophile (e.g., alkoxides, amides) due to the meta-director effect. |
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. chemistrytalk.org The regiochemical outcome of EAS on a substituted benzene (B151609) ring is determined by the combined directing effects of the existing substituents. total-synthesis.comlibretexts.org In this compound, three substituents influence the position of any further substitution: the bromo group, the nitro group, and the α-hydroxy carboxylic acid side chain.
All three substituents are deactivating towards electrophilic aromatic substitution, meaning the reaction will be slower than with benzene itself. Their directing effects are as follows:
Bromo Group: A deactivating ortho, para-director due to opposing inductive withdrawal and resonance donation effects. libretexts.org
Nitro Group: A strongly deactivating meta-director due to strong inductive and resonance electron withdrawal. chemistrytalk.orgyoutube.com
α-Hydroxy Carboxylic Acid Group: This group is deactivating and generally considered a meta-director due to the electron-withdrawing nature of the carboxylic acid.
The available positions for substitution on the ring are C3, C4, and C6. The directing effects of the existing groups on these positions must be considered collectively.
Position C3: Meta to the nitro group, ortho to the bromo group, and ortho to the side chain.
Position C4: Para to the bromo group and ortho to the nitro group.
Position C6: Ortho to the bromo group and para to the side chain.
Table 2: Summary of Directing Effects for Electrophilic Aromatic Substitution
| Substituent | Electronic Effect | Directing Influence |
| -Br | Inductive: Withdrawing; Resonance: Donating | Ortho, Para-Director (Deactivating) |
| -NO₂ | Inductive & Resonance: Withdrawing | Meta-Director (Strongly Deactivating) |
| -CH(OH)COOH | Inductive: Withdrawing | Meta-Director (Deactivating) |
Reactions of the α-Hydroxy Carboxylic Acid Moiety
The aliphatic side chain contains two reactive functional groups: a carboxylic acid and a secondary alcohol. These groups can undergo a variety of transformations, often independently of the aromatic ring.
The carboxylic acid group of this compound can be readily converted into esters and amides.
Esterification is typically achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.com The reaction is an equilibrium process, and the formation of the ester is favored by using the alcohol as the solvent or by removing the water formed during the reaction. masterorganicchemistry.com
Amidation can be accomplished by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or an anhydride, followed by reaction with an amine. Direct amidation by heating the carboxylic acid with an amine is also possible, but often requires high temperatures and results in the formation of a stable ammonium (B1175870) carboxylate salt intermediate. Catalytic methods using agents like Nb₂O₅ can facilitate direct amidation under milder conditions. researchgate.net
Table 3: Reagents for Esterification and Amidation
| Transformation | Reagent(s) | Product Type |
| Esterification | R-OH, H⁺ (e.g., H₂SO₄) | Ester |
| Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂2. R₂NH | Amide |
| Direct Amidation (Catalytic) | R₂NH, Catalyst (e.g., Nb₂O₅) | Amide |
The α-carbon, bearing both a hydroxyl and a carboxyl group, is a key site for redox reactions.
Oxidation of the secondary alcohol group can be performed using a variety of mild oxidizing agents to yield the corresponding α-keto acid, 2-bromo-5-nitrophenylglyoxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine), or Dess-Martin periodinane are suitable for this transformation without affecting the other functional groups.
Reduction of the carboxylic acid group to a primary alcohol is more challenging due to the presence of the reducible nitro group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the carboxylic acid and the nitro group. More selective reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), can often reduce a carboxylic acid in the presence of a nitro group, although careful control of reaction conditions is necessary. This would yield 2-(2-bromo-5-nitrophenyl)ethane-1,2-diol.
Derivatization Strategies for Functional Group Interconversion
The multiple functional groups on this compound allow for a wide range of derivatization strategies through functional group interconversion. These strategies enable the synthesis of a diverse library of related compounds.
One common strategy involves the reduction of the nitro group to an aniline (B41778) derivative. This can be achieved using reagents like tin(II) chloride in hydrochloric acid (SnCl₂/HCl) or catalytic hydrogenation (e.g., H₂, Pd/C), though the latter may also affect the bromine substituent via hydrodebromination. The resulting amino group can then undergo a plethora of further reactions, such as diazotization to form a diazonium salt, which is a versatile intermediate for introducing a wide variety of other substituents (e.g., -OH, -CN, -F, -Cl, -I).
Another strategy involves the manipulation of the α-hydroxy carboxylic acid moiety. For instance, the carboxylic acid can be protected as an ester, allowing for selective reactions at other positions. Following other transformations, the ester can be hydrolyzed back to the carboxylic acid.
A multi-step synthetic sequence could involve:
Esterification of the carboxylic acid to protect it.
Reduction of the nitro group to an amine.
Diazotization of the amine and subsequent Sandmeyer or Schiemann reaction to introduce a different substituent.
Hydrolysis of the ester to regenerate the carboxylic acid.
These interconversions highlight the utility of this compound as a versatile building block in organic synthesis, enabling access to a variety of polysubstituted aromatic compounds.
Intramolecular Cyclization and Rearrangement Pathways
The functional groups of this compound and its derivatives can participate in intramolecular reactions to form heterocyclic ring systems. A particularly plausible pathway involves the cyclization of its reduced form, 2-bromo-5-aminomandelic acid.
Following the reduction of the nitro group to an amine, the resulting ortho-bromoaniline derivative possesses both a nucleophilic amino group and an electrophilic carbon atom bearing the bromine. This arrangement is conducive to intramolecular cyclization to form an oxindole, a common structural motif in biologically active compounds. google.comorganic-chemistry.org
A potential pathway for this transformation is a palladium-catalyzed intramolecular C-N coupling reaction (an intramolecular Buchwald-Hartwig amination). In this process:
A palladium(0) catalyst undergoes oxidative addition into the C-Br bond of 2-bromo-5-aminomandelic acid.
The nitrogen atom of the amino group coordinates to the palladium center.
Reductive elimination occurs, forming a new C-N bond and regenerating the palladium(0) catalyst.
This cyclization would result in the formation of a 5-hydroxy-2-oxindole-6-carboxylic acid scaffold. The formation of five- and six-membered rings through such intramolecular palladium-catalyzed reactions is a well-established synthetic strategy. organic-chemistry.org While specific studies on this compound's cyclization are not extensively documented, this pathway represents a chemically sound and expected transformation based on the reactivity of analogous ortho-haloaniline systems. nsf.govnih.govresearchgate.net No common rearrangement pathways are typically associated with the specific functional group arrangement of this molecule under standard conditions.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-bromo-5-nitromandelic acid. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, while specialized techniques can be employed for the unambiguous assignment of its absolute stereochemistry.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic proton (α-proton), and the acidic protons of the hydroxyl and carboxyl groups. Due to the substitution pattern on the aromatic ring, the three aromatic protons would appear as a complex multiplet system. The α-proton, adjacent to the hydroxyl and carboxyl groups, would typically appear as a singlet. The chemical shifts of the hydroxyl and carboxylic acid protons are often broad and can vary depending on the solvent and concentration.
¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom in the molecule, including the quaternary carbons of the aromatic ring.
While standard NMR can confirm the connectivity, determining the absolute configuration (R or S) at the chiral center requires specific methods. One common approach is the use of chiral derivatizing agents (CDAs), such as α-methoxyphenylacetic acid (MPA). researchgate.net By reacting the mandelic acid derivative with both enantiomers of the CDA, a pair of diastereomers is formed. These diastereomers exhibit distinct chemical shifts in their NMR spectra, particularly for the protons near the chiral center. Comparing these shifts allows for the assignment of the absolute configuration. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Note: The following data is predicted based on the analysis of structurally similar compounds, such as 2-bromo-5-nitrobenzoic acid, as direct experimental data for this compound is not widely published. chemicalbook.comnih.gov
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |
| Aromatic Protons | ¹H | 7.5 - 8.5 | Complex multiplet pattern expected. |
| α-Proton (CH-OH) | ¹H | ~5.2 | Typically a singlet. |
| Carboxyl Proton | ¹H | 10.0 - 13.0 | Broad singlet, exchangeable with D₂O. |
| Hydroxyl Proton | ¹H | 4.0 - 6.0 | Broad singlet, exchangeable with D₂O. |
| Carboxyl Carbon | ¹³C | 170 - 175 | |
| α-Carbon (CH-OH) | ¹³C | 70 - 75 | |
| Aromatic Carbons | ¹³C | 120 - 150 | Six distinct signals expected. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound. Each functional group absorbs infrared radiation or scatters Raman light at a characteristic frequency, providing a molecular fingerprint.
Key expected vibrations include:
O-H Stretching: A broad band in the FT-IR spectrum, typically between 3200-3600 cm⁻¹, arising from the hydroxyl and carboxylic acid groups.
C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹. ijtsrd.com
C=O Stretching: A strong, sharp absorption band for the carboxylic acid carbonyl group, usually found in the range of 1700-1750 cm⁻¹.
N-O Stretching (Nitro Group): The nitro group gives rise to two distinct stretching vibrations: an asymmetric stretch typically around 1515-1570 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. scialert.net
C=C Stretching: Aromatic ring stretching vibrations occur in the 1400-1600 cm⁻¹ region. researchgate.net
C-Br Stretching: The carbon-bromine bond vibration is expected in the lower frequency region of the spectrum, typically between 500-650 cm⁻¹.
These characteristic peaks can be used to confirm the presence of all essential functional moieties and to monitor the progress of reactions involving their transformation.
Table 2: Characteristic Vibrational Frequencies for this compound
Note: Wavenumbers are based on typical ranges and data from analogous compounds like 2-amino-5-bromobenzoic acid and 5-bromo-2-nitropyridine. ijtsrd.comscialert.netresearchgate.net
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretch | FT-IR | 3200 - 3600 (broad) | Carboxylic Acid & Hydroxyl |
| Aromatic C-H Stretch | FT-IR, Raman | 3000 - 3100 | Aromatic Ring |
| C=O Stretch | FT-IR | 1700 - 1750 (strong) | Carboxylic Acid |
| Asymmetric N-O Stretch | FT-IR, Raman | 1515 - 1570 (strong) | Nitro Group |
| Symmetric N-O Stretch | FT-IR, Raman | 1345 - 1385 (strong) | Nitro Group |
| C=C Ring Stretch | FT-IR, Raman | 1400 - 1600 | Aromatic Ring |
| C-O Stretch | FT-IR | 1210 - 1320 | Carboxylic Acid / Alcohol |
| C-Br Stretch | FT-IR, Raman | 500 - 650 | Bromo Group |
Mass Spectrometry (HRMS, LC-MS) for Molecular Confirmation and Impurity Profiling
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which is used to confirm the molecular formula, C₈H₆BrNO₅. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two prominent peaks in the mass spectrum (M and M+2) separated by approximately 2 Da. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly valuable for purity assessment and impurity profiling. nih.gov LC separates the target compound from any starting materials, byproducts, or degradation products, which are then detected and identified by the mass spectrometer. umb.edunih.gov By employing tandem mass spectrometry (MS/MS), parent ions can be fragmented to generate a characteristic pattern that helps in the structural elucidation of unknown impurities. semanticscholar.org
X-ray Crystallography for Absolute Configuration Determination
Single-crystal X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a chiral molecule, including its absolute configuration (R or S). nih.gov This technique requires growing a suitable single crystal of the compound. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a precise model of the electron density within the crystal lattice.
For chiral molecules, the use of anomalous dispersion allows for the unambiguous determination of the absolute stereochemistry. libretexts.org The analysis yields precise bond lengths, bond angles, and the spatial arrangement of the atoms, providing unequivocal proof of the molecule's configuration. While no public crystal structure for this compound is currently available, this method remains the gold standard for such determinations. nih.govst-andrews.ac.uk
Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Purity Assessment
Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are non-destructive methods that measure the differential interaction of chiral molecules with polarized light. Enantiomers, being non-superimposable mirror images, interact with circularly polarized light differently.
An ECD spectrum plots the difference in absorption of left- and right-circularly polarized light against wavelength. The two enantiomers of this compound would produce mirror-image ECD spectra, exhibiting Cotton effects of equal magnitude but opposite signs at the same wavelengths. This property allows for the quantitative determination of enantiomeric purity, or enantiomeric excess (ee), by comparing the spectrum of a sample to that of a pure enantiomeric standard.
Chromatographic Techniques for Purity and Isomer Separation (e.g., Chiral HPLC, GC)
This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus elute at different times. sigmaaldrich.com Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are frequently effective for separating acidic compounds like mandelic acid derivatives. nih.govmdpi.com By developing a suitable method, the two enantiomers can be baseline resolved, allowing for their accurate quantification and the determination of enantiomeric purity. hplc.eu Gas chromatography (GC) is generally less suitable for this non-volatile compound unless a derivatization step is performed to increase its volatility and thermal stability.
Table 3: Exemplar Chiral HPLC Method Parameters for Mandelic Acid Derivatives
Note: These parameters are illustrative and based on established methods for the separation of mandelic acid and its analogs. Method optimization would be required for this compound. nih.gov
| Parameter | Condition |
| Column | CHIRALPAK® IC (or similar polysaccharide-based CSP) |
| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (TFA) |
| Ratio | e.g., 80:20:0.1 (v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For a molecule like 2-Bromo-5-nitromandelic acid, DFT methods such as B3LYP with a basis set like 6-311++G(d,p) would be employed to optimize the molecular geometry. These calculations would yield key structural parameters.
The electronic structure analysis would involve the examination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial in understanding the molecule's reactivity, with the HOMO-LUMO gap indicating its chemical stability and electronic excitation properties. For this compound, the electron-withdrawing nature of the nitro group and the bromine atom would be expected to significantly influence the electron density distribution across the aromatic ring and the mandelic acid side chain.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound calculated using DFT/B3LYP/6-311++G(d,p) | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | C-Br | 1.895 | C1-C2-Br | 119.5 | C6-C1-C2-Br | 180.0 | | C-NO₂ | 1.478 | C4-C5-N | 118.7 | C4-C5-N-O1 | 0.0 | | Cα-Cβ (side chain) | 1.530 | C1-Cα-Cβ | 112.1 | H-O-Cα-C1 | 65.2 | | C=O (carboxyl) | 1.215 | O=C-O-H | 122.8 | | | | C-OH (carboxyl) | 1.358 | | | | | | Cα-OH | 1.432 | | | | |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools to investigate the pathways of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the transition states, which are the highest energy points along the reaction coordinate, and the intermediates. This allows for a detailed understanding of the reaction's feasibility and kinetics. For instance, the esterification of the carboxylic acid group or the nucleophilic substitution of the bromine atom could be modeled.
Calculations would involve locating the transition state structures and then performing frequency calculations to confirm they are first-order saddle points (i.e., having exactly one imaginary frequency). The energy barrier for the reaction can then be determined as the difference in energy between the reactants and the transition state. The Intrinsic Reaction Coordinate (IRC) method would be used to connect the transition state to the reactants and products, verifying the proposed mechanism.
Prediction of Spectroscopic Parameters
Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For this compound, key spectroscopic data can be calculated:
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. These calculations are typically performed on the optimized geometry and can be solvent-dependent.
Infrared (IR) and Raman Spectroscopy: By performing frequency calculations on the optimized structure, the vibrational modes of the molecule can be determined. These computed frequencies and their corresponding intensities can be used to simulate the IR and Raman spectra, aiding in the assignment of experimental spectral bands. For this compound, characteristic vibrational modes would include the C=O stretch of the carboxylic acid, the O-H stretches of the alcohol and carboxylic acid, and the symmetric and asymmetric stretches of the nitro group.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Parameter | Predicted Value |
|---|---|---|
| ¹³C NMR | C-Br | 115 ppm |
| C-NO₂ | 148 ppm | |
| C=O | 175 ppm | |
| ¹H NMR | Aromatic Protons | 7.8 - 8.5 ppm |
| α-H | 5.2 ppm | |
| IR | ν(C=O) | 1720 cm⁻¹ |
| ν(O-H) (acid) | 3300-2500 cm⁻¹ (broad) | |
| ν(NO₂) asymmetric | 1530 cm⁻¹ | |
| ν(NO₂) symmetric | 1350 cm⁻¹ |
Conformation Analysis and Intermolecular Interactions
The presence of a flexible side chain in this compound means that it can exist in multiple conformations. Conformational analysis involves systematically exploring the potential energy surface by rotating the single bonds to identify the most stable conformers. This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its conformation. For this compound, rotations around the C(aromatic)-Cα and Cα-C(carboxyl) bonds would be of primary interest.
Furthermore, the study of intermolecular interactions is important for understanding the behavior of the compound in the solid state and in solution. Hydrogen bonding, particularly involving the carboxylic acid and hydroxyl groups, would be a dominant intermolecular interaction. Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify these interactions.
Molecular Dynamics Simulations for Solvent Effects and Stability Analysis
Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, particularly in solution. By simulating the movement of the molecule and the surrounding solvent molecules over time, MD can be used to study solvation effects, conformational flexibility, and the stability of the molecule.
In an MD simulation, a force field is used to describe the interactions between atoms. The simulation would reveal how the solvent molecules arrange themselves around the solute and how this affects the solute's conformation and dynamics. For example, in an aqueous solution, the formation of hydrogen bonds between water and the hydroxyl and carboxyl groups of this compound would be explicitly modeled. This information is valuable for understanding the molecule's solubility and its behavior in biological systems.
Applications in Advanced Organic Synthesis and Materials Science
Chiral Building Block in Asymmetric Synthesis of Complex Molecules
Optically active mandelic acid and its derivatives are recognized as highly valuable chiral building blocks in organic synthesis. nih.govresearchgate.netunisa.it They serve as foundational components for constructing enantiomerically pure complex molecules, which is a critical aspect of modern chemistry. 2-Bromo-5-nitromandelic acid fits squarely within this category, offering a pre-defined stereocenter at the alpha-carbon.
The significance of this compound as a chiral building block is enhanced by its multiple functional groups:
The Chiral Hydroxyl and Carboxyl Groups: These provide reactive sites for a variety of transformations such as esterification, amidation, and oxidation, allowing for the elongation and modification of molecular chains while preserving the core chirality.
The Bromo and Nitro Groups: These substituents on the phenyl ring add further layers of synthetic utility. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon or carbon-heteroatom bonds to build intricate molecular frameworks. The nitro group can be readily reduced to an amine, which can then be used to form amides, imines, or serve as a directing group in further aromatic substitutions.
This combination of a fixed stereocenter and multiple, orthogonally reactive functional groups makes this compound an efficient starting material for multi-step asymmetric syntheses.
Precursor for Pharmacologically Relevant Scaffolds
The molecular structure of this compound makes it an ideal precursor for the synthesis of diverse and complex molecular scaffolds that are of interest in medicinal chemistry research. The strategic arrangement of its functional groups allows for a "top-down" synthetic approach, where this single, complex intermediate can be transformed into a variety of distinct molecular frameworks. nih.gov
Key transformations that enable the synthesis of such scaffolds include:
Reduction of the Nitro Group: The conversion of the nitro group to an amine (e.g., 2-bromo-5-aminomandelic acid) is a pivotal step. This resulting amino group can be a key component in the formation of heterocyclic rings.
Intramolecular Cyclization: Following the nitro reduction, the newly formed amine, in conjunction with the existing carboxylic acid, hydroxyl group, and the reactive bromine site, can undergo various intramolecular cyclization reactions. This can lead to the formation of scaffolds such as:
Benzoxazines or benzomorpholines through reactions involving the hydroxyl and amino groups.
Lactams or other nitrogen-containing heterocycles.
Intermolecular Reactions: The functional handles can also be used in multicomponent reactions to build complex scaffolds like chromenopyridines. mdpi.com
The versatility of related bromo-nitro aromatic compounds, such as 2-bromo-5-nitrobenzaldehyde and 2-bromo-5-nitropyridine, as reactants in the synthesis of complex organic molecules further underscores the potential of this compound as a starting point for novel scaffold generation. nbinno.comchemicalbook.com
Role as a Chiral Auxiliary or Ligand in Catalysis
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered. Mandelic acid was notably introduced as a chiral auxiliary by Barry Trost in 1980. wikipedia.orgslideshare.net
As a derivative of mandelic acid, this compound possesses the necessary structural features to function as a chiral auxiliary. By attaching it to a substrate (for example, via an ester linkage), its chiral center can effectively shield one face of the molecule, forcing an incoming reagent to attack from the less sterically hindered face. This process induces diastereoselectivity in reactions such as alkylations or aldol additions. The electronic properties of the bromo and nitro groups on the phenyl ring may influence the conformational biases of the substrate-auxiliary conjugate, potentially fine-tuning the stereochemical outcome.
Furthermore, the hydroxyl and carboxyl groups allow the molecule to act as a bidentate chiral ligand for a metal center in asymmetric catalysis. The chirality of the ligand can create an asymmetric environment around the metal catalyst, enabling enantioselective transformations of a substrate.
Development of Novel Linkers in Solid-Phase Synthesis Methodologies
In solid-phase synthesis, particularly for peptides and other oligomers, linkers are used to attach the growing molecule to a solid support. "Safety-catch" linkers are a class of linkers that are stable to the reaction conditions used during synthesis but can be "activated" by a specific chemical transformation, allowing for subsequent cleavage under conditions they were previously stable to.
The closely related compound, p-nitromandelic acid, has been successfully employed as a highly acid-stable safety-catch linker for the solid-phase synthesis of peptides. This application provides a direct model for the utility of this compound. The linker is attached to the solid support, and the first amino acid is coupled to it via an ester bond. This linkage is stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) typically used in Boc-strategy peptide synthesis.
The activation and cleavage process involves two key steps:
Activation: The nitro group on the aromatic ring is reduced to an amine. This is typically achieved using a mild reducing agent like tin(II) chloride (SnCl₂).
Cleavage: The resulting aminobenzyl system is now labile. The peptide can be cleaved from the linker under mildly acidic conditions, often facilitated by microwave irradiation.
This strategy allows for on-resin deprotection of acid-labile side-chain protecting groups before the final cleavage of the peptide from the support.
Table 1: Conditions for p-Nitromandelic Acid as a Safety-Catch Linker
| Step | Reagents and Conditions | Purpose | Protection Strategy Compatibility |
| Synthesis Stability | Stable to Trifluoroacetic Acid (TFA) | Allows for removal of Boc protecting groups during peptide chain elongation. | Boc/Bzl |
| Activation (Reduction) | SnCl₂ in HCl/dioxane | Converts the inert nitro group to an activatable amino group. | N/A |
| Cleavage | 5% TFA in dioxane, Microwave irradiation at 50°C | Releases the final peptide acid from the now-labile linker. | N/A |
Applications in Advanced Chemical Reagents and Materials
The functional groups of this compound also make it a candidate for incorporation into advanced materials and chemical reagents.
Polymer Synthesis: Mandelic acid itself is a precursor to poly(mandelic acid) (PMA) or polymandelide, a biodegradable polymer with properties that are comparable to polystyrene, such as a high glass transition temperature. bath.ac.ukacs.orgmdpi.com This positions PMA as a potential bio-based alternative to commodity plastics. This compound could be used as a functionalized monomer to synthesize co-polymers of PMA. The inclusion of the bromo and nitro groups along the polymer backbone would introduce new properties, such as:
Increased refractive index.
Altered thermal stability and solubility.
Reactive sites (the bromine and nitro groups) for post-polymerization modification, allowing for the grafting of other molecules or the cross-linking of polymer chains.
Table 2: Properties of Mandelic Acid-Based Polymers
| Polymer | Precursor | Key Properties | Potential Applications |
| Poly(mandelic acid) / Polymandelide (PMA) | Mandelic Acid | Biodegradable, high glass transition temperature (Tg) (~100°C), amorphous. acs.org | Biodegradable analogue to polystyrene, packaging. mdpi.com |
| Stereoregular isotactic PMA | Mandelic Acid O-carboxyanhydride | Enhanced heat resistance and a higher Tg compared to atactic PMA. bath.ac.uk | High-performance commodity and biomedical materials. bath.ac.uk |
| Functionalized PMA (Hypothetical) | This compound | Potentially altered thermal properties, refractive index, and reactive sites for modification. | Functional materials, smart polymers. |
Chemical Probes and Sensors: Nitroaromatic compounds are widely used in the development of chemical sensors, often for the detection of explosives or other environmental pollutants. rsc.orgmdpi.com The nitro group is electron-withdrawing and can act as a fluorescence quencher. Materials containing nitroaromatic moieties are often used in sensors where the detection event is signaled by a change in fluorescence. acs.org this compound could be incorporated into larger molecular systems, such as metal-organic frameworks (MOFs) or functionalized graphene oxide, to create sensitive and selective chemical sensors for various analytes. rsc.orgnih.gov
Exploration of Molecular Interactions and Structure Activity Relationships Sar
Design Principles for Modulating Molecular Recognition Properties (e.g., ligand binding, enzyme interactions)
The principles for designing molecules that can effectively recognize and bind to biological targets like enzymes or receptors are centered on optimizing non-covalent interactions. For 2-Bromo-5-nitromandelic acid, each functional group offers a distinct opportunity for interaction, which can be modulated to fine-tune its binding properties.
The mandelic acid core provides a chiral scaffold with a carboxylic acid and a hydroxyl group. These are potent hydrogen bond donors and acceptors. The carboxylate group can form strong ionic bonds or salt bridges with positively charged residues like lysine or arginine in a binding pocket. The hydroxyl group can engage in critical hydrogen bonding networks, often contributing to both affinity and selectivity.
The bromo group at the 2-position can participate in halogen bonding, a directional interaction between the electrophilic region of the halogen and a nucleophilic site (like a carbonyl oxygen or a lone pair on a nitrogen or sulfur atom) on the biological target. nih.gov This interaction can be highly specific and contribute significantly to binding affinity.
The nitro group at the 5-position is a strong electron-withdrawing group and a hydrogen bond acceptor. It can also engage in so-called "π-hole interactions," where the positive electrostatic potential on the nitrogen atom interacts favorably with lone-pair electrons from oxygen or sulfur atoms in amino acid residues. nih.gov
Modulation of these properties can be achieved by altering the electronic nature and steric profile of the molecule. For instance, replacing the bromo group with other halogens (chloro, iodo) would alter the strength and nature of the halogen bond. Similarly, repositioning the nitro group could drastically change its interaction profile within a defined binding pocket.
| Functional Group | Potential Interaction Type | Modulating Principle |
| Carboxylic Acid | Ionic Bonding, Hydrogen Bonding | Altering pH to control ionization; esterification to remove ionic potential. |
| Hydroxyl Group | Hydrogen Bonding | Alkylation or acylation to remove H-bond donor capability. |
| Bromo Group | Halogen Bonding, Hydrophobic Interactions | Substitution with other halogens to tune interaction strength. |
| Nitro Group | Hydrogen Bonding, Dipole-Dipole, π-Hole Interactions | Isosteric replacement (e.g., with a cyano group) to alter electronics and geometry. |
This table is illustrative and based on general chemical principles.
Mechanistic Studies of Interactions with Biological Macromolecules (e.g., proteins, enzymes)
Mechanistic studies would aim to elucidate precisely how this compound interacts with a target macromolecule on a molecular level. While specific studies on this compound are not available, we can hypothesize the types of interactions that would be investigated.
A primary mechanism of binding would likely involve the formation of a network of non-covalent interactions within an enzyme's active site or a receptor's binding pocket. The mandelic acid portion could mimic the structure of an endogenous substrate, allowing it to function as a competitive inhibitor. For example, derivatives of mandelic acid have been investigated as inhibitors of enzymes like urease and factor Xa. nih.govnih.gov
The interactions could be characterized as follows:
Hydrogen Bonds: The carboxylate and hydroxyl groups are prime candidates for forming hydrogen bonds with amino acid side chains (e.g., serine, threonine, tyrosine, histidine) or the peptide backbone.
Ionic Interactions: At physiological pH, the deprotonated carboxylate group could form a strong salt bridge with a protonated basic amino acid.
Halogen Bonds: The bromine atom could form a specific halogen bond with a carbonyl oxygen or other Lewis basic sites, anchoring the ligand in a particular orientation.
π-π Stacking: The aromatic ring could stack with aromatic residues like phenylalanine, tyrosine, or tryptophan. The electron-withdrawing nitro group would influence the nature of this stacking interaction.
π-Hole Interactions: The nitro group provides a specific site for interaction with sulfur-containing residues like methionine or oxygen lone pairs. nih.gov
Rational Design of Derivatives for Enhanced Specificity or Potency
Rational design involves making targeted chemical modifications to a lead compound to improve its biological activity. 182.160.97mskcc.org For this compound, derivatives could be designed to enhance potency (stronger binding) or specificity (binding to the intended target over others).
To Enhance Potency:
Optimize Hydrophobic Interactions: Adding small alkyl groups to the aromatic ring could enhance van der Waals contacts in a hydrophobic pocket.
Strengthen Hydrogen Bonds: Bioisosteric replacement of the carboxylic acid with a tetrazole group could alter the pKa and geometry, potentially forming a more optimal hydrogen bonding pattern.
Introduce Additional Interacting Groups: A second hydroxyl or amino group could be added to the ring to form an additional hydrogen bond with the target, if the binding site topography allows.
To Enhance Specificity:
Introduce Steric Bulk: Adding a larger group at a specific position could prevent the molecule from fitting into the binding sites of off-target proteins while preserving its interaction with the desired target.
Conformational Constraint: Incorporating the rotatable bonds into a ring system (e.g., creating a cyclic ether with the hydroxyl group) would reduce the number of available conformations. This can lead to a more favorable binding entropy and higher specificity if the constrained conformation matches the bound state.
| Derivative Modification | Rationale | Desired Outcome |
| Replace -Br with -I | Increase halogen bond strength and polarizability. | Enhanced Potency |
| Add a methyl group to the ring | Fill a small hydrophobic pocket. | Enhanced Potency/Specificity |
| Convert -COOH to -CONH₂ | Remove negative charge, change H-bond pattern. | Modulate Specificity/Bioavailability |
| Reduce -NO₂ to -NH₂ | Convert H-bond acceptor to a donor. | Altered Binding Mode/Specificity |
This table presents hypothetical design strategies for illustrative purposes.
Computational Approaches to Structure-Function Correlation
Computational chemistry offers powerful tools to predict and analyze the interactions of small molecules like this compound with biological targets, thereby correlating its structure with its function. nih.govnih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. springernature.com Docking simulations could be used to screen a virtual library of this compound derivatives against a protein of interest, ranking them based on a calculated binding score. This helps prioritize which compounds to synthesize and test experimentally. The results would highlight key interactions, such as the formation of specific hydrogen or halogen bonds.
Molecular Dynamics (MD) Simulations: MD simulations can model the movement of the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of the interacting components. This can reveal how the ligand induces conformational changes in the protein and the role of water molecules in mediating the interaction.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical properties of a series of compounds to their biological activity. researchgate.net For derivatives of this compound, a QSAR model could be built using descriptors like hydrophobicity (logP), electronic properties (Hammett constants of the substituents), and steric parameters. Such a model could then predict the activity of new, unsynthesized derivatives.
| Computational Method | Application for this compound | Information Gained |
| Molecular Docking | Predict binding pose in a target enzyme's active site. | Key binding interactions, binding affinity score. |
| Molecular Dynamics | Simulate the stability of the ligand-protein complex. | Conformational changes, role of solvent, binding free energy. |
| QSAR | Correlate physicochemical properties with biological activity. | Predictive model for designing new, more potent derivatives. |
| DFT Calculations | Analyze electron distribution and electrostatic potential. | Understanding reactivity, π-hole and halogen bonding potential. nih.gov |
This table summarizes potential applications of computational methods.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-bromo-5-nitromandelic acid, and how can yield and purity be maximized?
- Methodology :
- Nitration followed by bromination : Introduce the nitro group first via mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize oxidation, followed by electrophilic bromination (e.g., Br₂/FeBr₃ or NBS in DCM). Monitor intermediates via TLC or HPLC .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates. Avoid protic solvents to prevent hydrolysis of the mandelic acid backbone .
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key techniques :
- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., aromatic protons adjacent to nitro/bromo groups show deshielding). Compare with 2-bromo-5-nitrobenzoic acid (δ ~8.5 ppm for aromatic protons) .
- IR spectroscopy : Confirm nitro (1520–1350 cm⁻¹ asymmetric stretching) and carboxylic acid (1700 cm⁻¹ C=O stretch) groups. Bromine substituents may show C-Br stretches at 600–500 cm⁻¹ .
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns (bromine’s ¹⁹Br/⁸¹Br 1:1 ratio) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Approaches :
- Multi-technique validation : Cross-reference NMR, IR, and X-ray crystallography (if crystals are obtainable). For example, conflicting NOE effects in NMR may arise from dynamic rotational isomerism; DFT calculations can model preferred conformers .
- Isotopic labeling : Use deuterated analogs to simplify splitting patterns in crowded aromatic regions .
- Controlled degradation studies : Hydrolyze the mandelic acid moiety to isolate aromatic fragments for independent analysis .
Q. What computational strategies predict the electronic effects of bromo and nitro groups on reactivity?
- Methods :
- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to map electrostatic potential surfaces. Nitro groups increase electron-withdrawing effects, directing electrophilic attacks to meta/para positions relative to bromine .
- Molecular docking : Simulate interactions with enzymes (e.g., mandelate racemase) to study steric hindrance from bromine .
Q. How do steric and electronic factors influence cross-coupling reactions (e.g., Suzuki) with this compound?
- Design considerations :
- Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 for hindered substrates. Nitro groups may deactivate catalysts; optimize ligand steric bulk .
- Solvent/base systems : Use DMF/K₂CO₃ for polar intermediates. Microwave-assisted heating (120°C, 30 min) improves conversion .
- Competing pathways : Nitro reduction (e.g., via H₂/Pd-C) must be suppressed by inert atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
